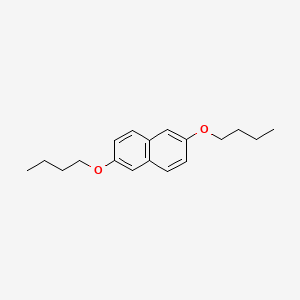

2,6-Dibutoxynaphthalene

Description

Contextual Significance within Alkoxy-Substituted Naphthalene (B1677914) Derivatives

Alkoxy-substituted naphthalenes represent a significant class of compounds in materials science. The introduction of alkoxy chains onto the naphthalene scaffold profoundly influences the molecule's physical and chemical properties. These substituents are known to enhance solubility in organic solvents, a critical factor for solution-based processing of organic electronic devices. Furthermore, the electron-donating nature of the alkoxy groups can modulate the electronic properties of the naphthalene core, influencing its performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Research on related alkoxy-substituted naphthalenes has demonstrated their utility. For instance, octa-alkoxy substituted naphthalene derivatives have been synthesized and shown to support long-lived nuclear singlet states, which has implications for magnetic resonance imaging. acs.orgnih.gov While detailed studies on 2,6-Dibutoxynaphthalene itself are not as extensive, its structural similarity to more complex and well-studied systems underscores its potential as a valuable component in the design of new materials.

Strategic Importance as a Molecular Building Block for Advanced Materials

The true value of this compound in advanced materials chemistry lies in its role as a versatile molecular building block. Its naphthalene core provides a rigid and electronically active unit, while the butoxy groups offer handles for solubility and further functionalization. The strategic placement of these groups at the 2 and 6 positions allows for the construction of well-defined, larger molecular architectures and polymers.

One of the primary applications of this compound is in the synthesis of macrocyclic compounds. For example, it has been used as a starting material in the synthesis of tetralactam macrocycles. beilstein-journals.org These macrocycles have shown potential in molecular recognition, with the ability to bind metal chloride complexes. beilstein-journals.org The dibutoxynaphthalene units in these structures act as rigid sidewalls, creating a pre-organized cavity for guest binding. beilstein-journals.org

Furthermore, the reactivity of the naphthalene core allows for various chemical transformations, enabling its incorporation into a diverse range of materials. For instance, related di-substituted naphthalenes, such as 2,6-dibromonaphthalene (B1584627), are used to construct semiconducting small molecules and polymers for applications in OLEDs and OFETs. ossila.com While not a direct application of this compound, this highlights the potential of the 2,6-naphthalene scaffold as a core unit in electronically active materials. The butoxy groups can be seen as a solubilizing element that could be replaced with other functionalities to tune the final properties of the material.

The use of this compound as a building block is a strategic choice to impart specific properties to the final material, such as improved processability and tailored electronic characteristics. Its ability to be incorporated into larger, more complex structures makes it a valuable tool for the synthetic chemist aiming to create new functional materials.

Historical Overview of Academic Research Trajectories

The academic research trajectory for this compound is intrinsically linked to the broader exploration of naphthalene-based materials. While early research on naphthalene and its simpler derivatives dates back further, the specific focus on alkoxy-substituted naphthalenes for materials science applications gained momentum in the late 20th and early 21st centuries.

Initial interest in compounds like this compound was often as an intermediate in the synthesis of more complex target molecules. For example, research into new macrocyclic hosts has utilized 2,6-dialkoxynaphthalenes as precursors. researchgate.netresearchgate.net A notable example is the attempted condensation of this compound with paraformaldehyde to create new macrocyclic arenes, which initially resulted in a series of methylene-bridged naphthalene oligomers. researchgate.netresearchgate.net This highlights the exploratory nature of early research involving this compound.

More recent research has begun to appreciate the intrinsic properties that the this compound unit can impart to a larger system. For instance, a 2019 study detailed the synthesis of tetralactam macrocycles using 2,3-dibutoxynaphthalene groups as sidewalls, showcasing the role of such units in creating specific host-guest functionalities. beilstein-journals.org Although this study used the 2,3-isomer, it reflects the growing interest in using dibutoxynaphthalene units as functional components in supramolecular chemistry.

The development of advanced analytical techniques and a deeper understanding of structure-property relationships in organic materials continue to drive research into compounds like this compound. While it may not have been the primary focus of a large body of dedicated research, its consistent appearance as a building block in the synthesis of novel materials indicates its sustained relevance in the academic community. Future research is likely to further explore its potential in creating materials with precisely controlled electronic and photophysical properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101891-90-1 |

|---|---|

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

2,6-dibutoxynaphthalene |

InChI |

InChI=1S/C18H24O2/c1-3-5-11-19-17-9-7-16-14-18(20-12-6-4-2)10-8-15(16)13-17/h7-10,13-14H,3-6,11-12H2,1-2H3 |

InChI Key |

RKDOUCYBKSQOTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C=C(C=C2)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Functionalization of 2,6 Dibutoxynaphthalene

Precursor Synthesis and Intermediate Derivatization Pathways

The journey to 2,6-dibutoxynaphthalene begins with the synthesis of its precursor, 2,6-dihydroxynaphthalene (B47133). This section outlines the primary routes to this essential diol and the subsequent etherification to yield the target compound.

Routes to 2,6-Dihydroxynaphthalene and Related Diols

The industrial production of 2,6-dihydroxynaphthalene (also known as 2,6-naphthalenediol) has evolved from traditional methods to more efficient and high-yielding processes.

Historically, the synthesis involved the sulfonation of naphthalene (B1677914) followed by alkali fusion, but this method was often plagued by low yields of around 50% and high costs. A more contemporary and efficient approach is the one-pot alkali fusion of disodium (B8443419) 2,6-naphthalenedisulfonate. ciac.jl.cn This method, when optimized, can achieve yields as high as 86.3%. ciac.jl.cn The process involves heating the disulfonate salt with a mixture of sodium hydroxide (B78521) and potassium hydroxide at high temperatures, typically around 345°C. ciac.jl.cn The addition of antioxidants like phenol (B47542) is crucial to prevent overoxidation and the formation of tar, thereby enhancing the selectivity towards the desired diol. ciac.jl.cn The purity of the resulting 2,6-dihydroxynaphthalene can reach up to 99% after recrystallization from a methanol-water mixed solvent. ciac.jl.cn

The synthesis of other naphthalenediols, such as 1,6-naphthalenediol, can be achieved by heating 1-amino-6-hydroxynaphthalene with an aqueous solution of a water-soluble, inorganic bisulfite, followed by alkaline hydrolysis and acidification. google.com

Table 1: Comparison of Synthetic Routes to 2,6-Dihydroxynaphthalene

| Starting Material | Key Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Disodium 2,6-naphthalenedisulfonate | NaOH, KOH, Phenol | 345°C | 86.3% ciac.jl.cn | 99% (after refining) ciac.jl.cn |

| 2,6-Di(2-hydroxy-2-propyl)naphthalene | Hydrogen Peroxide | Not specified | >95% | Not specified |

| 6-Bromo-2-naphthol (B32079) | n-BuLi, DMF, m-CPBA | -78°C to 10°C | 52% (overall) researchgate.net | 95.7% researchgate.net |

| 2-Hydroxynaphthalene-6-sulfonic acid | Potassium hydroxide | 295°C | Not specified | Not specified |

Alkylation and Etherification Strategies for Dibutoxynaphthalene Formation

The formation of this compound from 2,6-dihydroxynaphthalene is typically achieved through a Williamson ether synthesis. wvu.edumasterorganicchemistry.comwikipedia.org This classic SN2 reaction involves the deprotonation of the hydroxyl groups of the diol to form a more nucleophilic naphthoxide ion, which then reacts with an alkyl halide, in this case, a butyl halide like 1-bromobutane (B133212). wvu.eduwikipedia.org

The reaction is generally carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the alkoxide. wvu.edu The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents often being favored for SN2 reactions. The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

The general mechanism involves the attack of the naphthoxide ion on the primary carbon of the butyl halide, leading to the displacement of the halide and the formation of the ether linkage. wikipedia.org This process is repeated for both hydroxyl groups to yield this compound.

Advanced Coupling Reactions for Naphthalene-Based Derivatives

To create more complex molecules and extended π-systems based on the naphthalene core, advanced cross-coupling reactions such as the Suzuki and Sonogashira reactions are employed. These reactions are powerful tools for forming carbon-carbon bonds.

Suzuki Coupling Reactions for Extended π-Systems

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. nih.govacs.org This reaction is instrumental in extending the π-conjugation of naphthalene derivatives, which is crucial for applications in organic electronics. nih.govrsc.orgrsc.org

In the context of naphthalene derivatives, a di-halogenated naphthalene, such as 2,6-dibromonaphthalene (B1584627), can be reacted with an arylboronic acid or its ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govnih.gov This allows for the introduction of various aryl or heteroaryl groups at the 2 and 6 positions of the naphthalene core, leading to the synthesis of π-extended systems. nih.govcam.ac.uk The choice of ligands for the palladium catalyst can be critical for achieving high yields and selectivities. nih.gov Recent advancements have even demonstrated the direct Suzuki-Miyaura coupling with naphthalene-1,8-diaminato (dan)-substituted organoborons, which are known for their stability. acs.orgresearchgate.net

Table 2: Examples of Suzuki Coupling Reactions on Naphthalene Derivatives

| Naphthalene Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Naphthalene with triflate and boronic acid pinacol (B44631) ester groups | --- | Pd(dppf)Cl2, K3PO4 | π-extended porphyrin-rylenediimide conjugates rsc.org |

| Aryl–B(dan) | Aryl–Br | Pd(PPh3)4, CuTC, Cs2CO3 | Biaryl compounds acs.org |

| Naphthalene-1,8-diaminato (dan)-substituted organoborons | Aryl halides | Pd catalyst, t-BuOK or Ba(OH)2 | Aryl-substituted naphthalenes acs.org |

Sonogashira Coupling Reactions in Naphthalene Functionalization

The Sonogashira coupling reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is particularly useful for introducing alkynyl groups onto the naphthalene scaffold, further extending the π-system and creating linear, rigid structures. nih.govbeilstein-journals.org

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov For instance, 2,6-dibromonaphthalene can be coupled with a terminal alkyne to introduce alkynyl substituents at the 2 and 6 positions. These alkynyl-functionalized naphthalenes are valuable building blocks in materials science. nih.gov While copper is a common co-catalyst, copper-free Sonogashira reactions have also been developed. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired disubstituted product. rsc.org

Regioselective Synthesis and Isomer Control in Naphthalene Derivatives

Achieving regioselectivity, the control of where substituents attach to the naphthalene ring, is a critical aspect of synthesizing specific isomers like the 2,6-disubstituted derivatives.

The inherent reactivity of the naphthalene ring system dictates that electrophilic substitution often favors the 1-position (alpha) over the 2-position (beta). Therefore, direct functionalization to achieve 2,6-disubstitution can be challenging. rsc.org To overcome this, synthetic strategies often rely on precursors that already have the desired substitution pattern or employ directing groups to guide the reaction to the desired positions.

For example, the synthesis of 2,6-dibromonaphthalene can be achieved through a multi-step process involving the polybromination of naphthalene and subsequent regioselective proto-debromination. cardiff.ac.ukarkat-usa.org Bromination of naphthalene can lead to a mixture of isomers, but under specific conditions, such as using bromine over KSF clay, a tetrabromonaphthalene can be formed, which upon treatment with n-butyllithium, regioselectively yields 2,6-dibromonaphthalene. cardiff.ac.uk

The control of isomers is also crucial in the synthesis of dihydroxynaphthalenes. The use of different dihydroxynaphthalene isomers as precursors can lead to products with distinct properties. nih.gov The synthesis of specific isomers often relies on the careful choice of starting materials where the functional groups are already in the desired positions, such as using 2,6-naphthalenedisulfonic acid to produce 2,6-dihydroxynaphthalene. ciac.jl.cnresearchgate.net

In more advanced methods, directed ortho-metalation can be used to achieve regioselective functionalization of naphthalene derivatives. acs.org By using a directing group, a metalating agent can be guided to a specific position on the naphthalene ring, allowing for subsequent reaction with an electrophile to introduce a substituent at that site with high regioselectivity.

Mechanistic Insights into Regioselectivity

The regioselectivity in the synthesis of this compound is fundamentally determined during the synthesis of the 2,6-dihydroxynaphthalene core, rather than in the final etherification step. The Williamson ether synthesis, used to attach the butyl groups, is a nucleophilic substitution reaction (SN2) where an alkoxide attacks an alkyl halide. wikipedia.orgbyjus.com This reaction proceeds at the existing hydroxyl groups and does not alter their position on the naphthalene ring. masterorganicchemistry.com Therefore, the mechanism for achieving regioselectivity is rooted in the methods used to produce 2,6-dihydroxynaphthalene.

Several synthetic strategies provide mechanistic control over the isomer that is formed:

Alkali Fusion of Sulfonated Naphthalenes: A traditional method involves the alkali fusion of sodium 2-naphthol-6-sulfonate or sodium naphthalene-2,6-disulfonate (B1230444). researchgate.net In this approach, the regioselectivity is pre-determined by the starting material. The sulfonate groups at the 2- and 6-positions are replaced by hydroxyl groups through nucleophilic aromatic substitution under harsh conditions (high temperature and strong base). The mechanism relies on the fixed positions of the leaving groups (sulfonates) to direct the incoming nucleophiles (hydroxide ions).

Oxidation of Dialkylnaphthalenes: Another route starts with 2,6-diisopropylnaphthalene. researchgate.net The regiochemistry is again controlled by the structure of the starting material. The isopropyl groups are oxidized, and the resulting hydroperoxides are subsequently decomposed to yield the diol.

Multi-step Synthesis Involving Baeyer-Villiger Oxidation: A more modern and convenient synthesis starts from 6-bromo-2-naphthol. researchgate.net This multi-step process demonstrates excellent regiochemical control. The starting material already has substituents at the 2- and 6-positions. The key step is a Baeyer-Villiger oxidation-rearrangement of an intermediate, 6-(methoxymethoxy)-2-naphthaldehyde, which converts an aldehyde group into a formate (B1220265) ester, which is then hydrolyzed to the hydroxyl group. researchgate.net The regioselectivity is maintained throughout the synthetic sequence because the reactions transform existing functional groups without rearranging their positions on the naphthalene skeleton.

The final step, converting 2,6-dihydroxynaphthalene to this compound, typically employs the Williamson ether synthesis. wikipedia.org This is an SN2 reaction where the deprotonated hydroxyl groups (alkoxide ions) act as nucleophiles and attack a primary alkyl halide, such as 1-bromobutane. byjus.commasterorganicchemistry.com The reaction mechanism involves a backside attack on the electrophilic carbon of the alkyl halide, leading to the formation of the ether bond. wikipedia.org Because this mechanism does not involve rearrangement, the 2,6-substitution pattern of the diol is directly translated to the final dibutoxy product.

Synthetic Approaches for Positional Isomer Purity

Achieving high positional isomer purity is critical in the synthesis of this compound. The primary strategy to ensure purity is to utilize synthetic pathways that are highly regioselective, thereby minimizing the formation of unwanted isomers like 2,3- or 2,7-dibutoxynaphthalene. beilstein-journals.org

One of the most effective approaches begins with a starting material that already possesses the desired 2,6-substitution pattern. For instance, the use of sodium 2-naphthol-6-sulfonate or sodium naphthalene-2,6-disulfonate in alkali fusion processes inherently directs the formation of the 2,6-dihydroxy precursor. researchgate.netgoogle.com However, these methods often require harsh conditions and can lead to impurities. researchgate.net

A more refined and high-purity approach is the multi-step synthesis starting from 6-bromo-2-naphthol, which has been shown to produce 2,6-dihydroxynaphthalene with a purity of 95.7%. researchgate.net The sequence typically involves:

Protection of the hydroxyl group of 6-bromo-2-naphthol.

Formylation to introduce a CHO group.

A Baeyer-Villiger oxidation to convert the formyl group to a formate ester.

Hydrolysis to yield the second hydroxyl group, resulting in pure 2,6-dihydroxynaphthalene.

The table below summarizes key aspects of different synthetic routes to the 2,6-dihydroxynaphthalene precursor.

| Starting Material | Key Reaction Step | Reported Purity/Yield | Reference |

| Sodium naphthalene-2,6-disulfonate | Alkali Fusion | Low yield and poor purity often cited | researchgate.net |

| 2,6-Diisopropylnaphthalene | Oxidation & Decomposition | Not specified | researchgate.net |

| 6-Bromo-2-naphthol | Baeyer-Villiger Oxidation | 52% overall yield; 95.7% purity | researchgate.net |

Once the pure 2,6-dihydroxynaphthalene is obtained, the final etherification step is carried out. The Williamson ether synthesis is the method of choice due to its reliability and high yields. To ensure purity, the reaction conditions are optimized to favor the SN2 substitution and minimize side reactions, such as elimination. This is achieved by using a primary alkyl halide, like 1-bromobutane or 1-iodobutane, as the electrophile. masterorganicchemistry.com

The table below outlines typical conditions for the Williamson ether synthesis step.

| Reagents | Base | Solvent | Typical Yield | Reference |

| 2,6-Dihydroxynaphthalene, 1-Bromobutane | K₂CO₃ | Acetone (B3395972) or DMF | High | wikipedia.org |

| 2,6-Dihydroxynaphthalene, 1-Iodobutane | NaH | DMF | High | masterorganicchemistry.com |

Purification of the final this compound product is typically achieved through standard laboratory techniques such as recrystallization from a suitable solvent or column chromatography on silica (B1680970) gel.

Scalable Synthesis and Process Optimization for Academic Research

For academic research purposes, a synthetic route must be not only effective but also scalable, meaning it can be performed on a gram scale or larger without significant loss of yield or purity, and without requiring specialized industrial equipment. nih.govresearchgate.net Process optimization focuses on efficiency, cost-effectiveness, and simplicity of execution. nih.gov

The classical alkali fusion method for producing the 2,6-dihydroxynaphthalene precursor is generally not ideal for academic-scale synthesis due to the extremely high temperatures and pressures required, as well as potential issues with low yields and product purity. researchgate.netgoogle.com

Milder Reaction Conditions: Compared to alkali fusion, the reactions are performed under significantly milder conditions.

Simpler Work-Up: Each step in the sequence involves a relatively straightforward work-up and purification, often by column chromatography or recrystallization. researchgate.net

Readily Available Starting Materials: The use of commercially accessible starting materials like 6-bromo-2-naphthol makes the synthesis more practical and cost-effective. researchgate.net

The final Williamson ether synthesis step is inherently scalable and is a standard, robust reaction in organic chemistry laboratories. wikipedia.orgbyjus.com Optimization of this step for a scalable academic synthesis would involve:

Using cost-effective reagents, such as 1-bromobutane over more expensive alkylating agents.

Employing a suitable base and solvent system, like potassium carbonate in acetone or dimethylformamide (DMF), which are common and effective.

Ensuring the reaction goes to completion to simplify purification.

Utilizing recrystallization as a final purification step where possible, as it is often more scalable and less labor-intensive than column chromatography for larger quantities of solid material.

Advanced Spectroscopic and Computational Characterization of 2,6 Dibutoxynaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2,6-dibutoxynaphthalene. Through the analysis of ¹H and ¹³C nuclei, as well as their correlations, a comprehensive picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the aromatic and aliphatic protons.

The aromatic region of the spectrum is characteristic of a 2,6-disubstituted naphthalene (B1677914) system. It typically displays a set of multiplets corresponding to the six protons on the naphthalene core. The chemical shifts and coupling patterns of these protons are influenced by the electron-donating effect of the butoxy groups.

The aliphatic region of the spectrum corresponds to the protons of the two butoxy side chains. These signals typically appear as a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group directly attached to the oxygen atom (OCH₂). The integration of these signals confirms the number of protons in each environment.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 7.69 – 7.60 | m | |

| Aromatic Protons | 7.54 | d | 1.8 |

| Aromatic Protons | 7.40 | dd | 8.8, 2.1 |

| Aromatic Protons | 7.13 | d | 2.3 |

| Aromatic Protons | 7.08 | dd | 8.6, 2.2 |

| O-CH₂ | 3.71 | t | 6.0 |

| O-CH₂-CH₂ | 2.15 – 2.04 | m | |

| CH₂-CH₃ | 2.89 | t | 6.4 |

| CH₃ | Not available |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the ten carbons of the naphthalene ring and the eight carbons of the two butoxy groups. rsc.org

The chemical shifts of the aromatic carbons are indicative of the substitution pattern. The carbons bearing the butoxy groups (C-2 and C-6) are shifted downfield due to the deshielding effect of the oxygen atoms. The other aromatic carbons also show distinct chemical shifts based on their position relative to the substituents.

The aliphatic carbons of the butoxy chains appear at higher field (lower ppm values) compared to the aromatic carbons. Each of the four unique carbons in the butoxy chain gives rise to a separate signal.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Aromatic Carbons | 152.77, 144.65, 143.98, 131.70, 129.86, 129.32, 129.00, 127.40, 126.41, 125.79, 124.52, 121.64, 118.26, 117.96, 115.60, 109.52 |

| O-CH₂ | 51.06 |

| O-CH₂-CH₂ | 27.75 |

| CH₂-CH₃ | 22.75 |

| CH₃ | Not available |

Note: The assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for definitive confirmation.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. youtube.com For this compound, this technique would show cross-peaks between adjacent aromatic protons, as well as between the protons of adjacent methylene groups in the butoxy chains. This helps to confirm the substitution pattern on the naphthalene ring and the structure of the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence) and DEPT (Distortionless Enhancement by Polarization Transfer): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. uvic.canih.gov This allows for the unambiguous assignment of each carbon signal based on the known proton assignments. uvic.canih.gov DEPT experiments (DEPT-90 and DEPT-135) provide information about the multiplicity of each carbon atom (CH, CH₂, CH₃, or quaternary C), further aiding in the complete assignment of the ¹³C NMR spectrum. uvic.ca For instance, a DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. uvic.ca

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. msu.edulibretexts.org For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) can provide a very accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), which can be used to confirm the molecular formula (C₁₈H₂₄O₂). rsc.org

Electron ionization (EI) mass spectrometry, a harder ionization technique, would lead to fragmentation of the molecule. nih.gov The fragmentation pattern can provide valuable structural information. libretexts.org Common fragmentation pathways for ethers include cleavage of the C-O bond and the C-C bonds of the alkyl chain. libretexts.org For this compound, one would expect to see fragment ions corresponding to the loss of a butyl radical (•C₄H₉), a butene molecule (C₄H₈) via a McLafferty-type rearrangement, or other smaller alkyl fragments. msu.edu The most stable ions, such as the naphthyl cation system, will often be more abundant in the spectrum. libretexts.org

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | 272 | Molecular ion |

| [M-C₄H₉]⁺ | 215 | Loss of a butyl radical |

| [M-C₄H₈]⁺ | 216 | Loss of butene |

| [C₁₀H₇O]⁺ | 143 | Naphthoxy cation |

Note: The observed fragments and their relative intensities can vary depending on the ionization method and energy.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules and is particularly useful for identifying functional groups. unizar-csic.es

The FT-IR spectrum of this compound provides a characteristic "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of its constituent bonds. libretexts.org

Key absorption bands in the FT-IR spectrum of this compound would include:

C-H stretching (aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the butyl groups. libretexts.org

C-H stretching (aromatic): Weaker absorptions above 3000 cm⁻¹ due to the C-H bonds of the naphthalene ring. libretexts.org

C=C stretching (aromatic): Several bands in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system.

C-O-C stretching (ether): A strong, characteristic absorption band typically found in the 1250-1050 cm⁻¹ region, indicating the presence of the ether linkages.

C-H bending: Various bending vibrations for both aromatic and aliphatic C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, indicating that the starting material (e.g., 2,6-dihydroxynaphthalene) has been fully converted to the dibutoxy derivative.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1050 | Strong |

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to obtain a "vibrational fingerprint" of a molecule by detecting inelastically scattered light. wikipedia.org This fingerprint is unique to the molecule's specific chemical bonds and structure, providing detailed information about its vibrational modes. wikipedia.orgnih.gov For this compound, Raman spectroscopy can elucidate the characteristic vibrations of the naphthalene core, the butoxy side chains, and their interplay.

The Raman spectrum of a molecule like this compound is characterized by a series of bands, each corresponding to a specific molecular vibration. Key vibrational modes that would be expected and are often of interest include:

Naphthalene Ring Vibrations: The aromatic core of the molecule gives rise to several characteristic Raman bands. These include ring breathing modes, C-C stretching vibrations, and C-H in-plane and out-of-plane bending vibrations. The substitution pattern on the naphthalene ring influences the exact frequencies of these modes.

Butoxy Chain Vibrations: The dibutoxy substituents introduce their own set of vibrational signatures. These include C-H stretching and bending modes of the methylene (CH₂) and methyl (CH₃) groups, as well as C-O stretching and C-C skeletal vibrations within the butyl chains.

Coupled Vibrations: There can also be coupling between the vibrational modes of the naphthalene ring and the butoxy chains, leading to shifts in band positions and changes in intensities compared to the individual parent molecules (naphthalene and dibutyl ether).

While a specific, publicly available, fully assigned Raman spectrum for this compound is not readily found in the provided search results, data for related structures can provide insights. For instance, in studies of similar molecules, the aromatic ring breathing modes are often observed as strong and sharp peaks, which are highly characteristic. researchgate.net The degradation of related compounds has been monitored by observing changes in ring breathing modes. nih.gov

| Vibrational Mode Type | **Expected Raman Shift Range (cm⁻¹) ** | Associated Structural Unit |

| Aromatic C-H Stretching | 3100 - 3000 | Naphthalene Ring |

| Aliphatic C-H Stretching | 3000 - 2850 | Butoxy Chains |

| Ring Breathing/Stretching | 1650 - 1300 | Naphthalene Ring |

| CH₂/CH₃ Bending | 1470 - 1350 | Butoxy Chains |

| C-O Stretching | 1260 - 1000 | Ether Linkage |

| Ring Deformation | Below 1000 | Naphthalene Ring |

This table represents expected ranges for the types of vibrations found in this compound based on general spectroscopic principles.

The unique pattern of these Raman bands serves as a valuable fingerprint for the identification and characterization of this compound. nih.gov

Electronic Spectroscopy for Photophysical Analysis

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. hnue.edu.vnmsu.edu The resulting spectrum provides information about the energy differences between the ground and excited electronic states. uzh.ch

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions associated with the naphthalene chromophore. msu.edu The substitution of the naphthalene core with dibutoxy groups can influence the positions and intensities of these absorption bands. A study on a macrocycle containing 2,3-dibutoxynaphthalene sidewalls reported absorption maxima at 241 nm and 290 nm. beilstein-journals.org While the substitution pattern is different, this provides an indication of the spectral region where this compound would be expected to absorb.

The Beer-Lambert Law is a fundamental principle in UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org This relationship allows for the quantitative determination of the concentration of a substance if its molar absorptivity (a measure of how strongly it absorbs light at a given wavelength) is known. libretexts.org

| Parameter | Description |

| λmax (Wavelength of Maximum Absorption) | The wavelength at which the substance shows maximum absorbance. libretexts.org |

| ε (Molar Absorptivity) | A measure of the probability of the electronic transition. libretexts.org |

| Chromophore | The part of a molecule responsible for its color, in this case, the substituted naphthalene system. msu.edu |

This table outlines key parameters in UV-Vis absorption spectroscopy.

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state by absorbing light. beilstein-journals.org This process provides insights into the photophysical properties of the compound, including its emission wavelength and quantum yield. beilstein-journals.org

A macrocycle containing 2,3-dibutoxynaphthalene units was found to be fluorescent, with an emission maximum at 350 nm when excited at 310 nm, and a quantum yield of 6.6% in dichloromethane. beilstein-journals.org Copolymers incorporating this compound have also been shown to be fluorescent. google.com While specific data for the isolated this compound molecule is not available in the search results, the fluorescence of its derivatives suggests that it is also likely to be a fluorescent compound. The emission properties will be dependent on the solvent environment and the presence of any quenchers.

Fluorescence spectroscopy is a valuable tool for studying host-guest interactions. For example, the fluorescence of a 2,3-dibutoxynaphthalene-based macrocycle was quenched upon binding to certain metal complexes, allowing for the determination of binding affinities. beilstein-journals.orgbeilstein-journals.org

| Parameter | Description |

| λem (Wavelength of Maximum Emission) | The wavelength at which the substance shows maximum fluorescence intensity. |

| Quantum Yield (ΦF) | The ratio of the number of photons emitted to the number of photons absorbed. |

| Stokes Shift | The difference in wavelength or frequency between the absorption maximum and the emission maximum. |

This table describes key parameters measured in fluorescence spectroscopy.

X-ray Diffraction for Solid-State Structural Determination

A search of the available literature indicates that the single-crystal X-ray structure of this compound itself has been determined. unisa.it The analysis of a related macrocycle containing 2,3-dibutoxynaphthalene units revealed details about its solid-state conformation and how solvent molecules were entrapped within its cavity through various intermolecular interactions like hydrogen bonds and C-H···π interactions. beilstein-journals.org Such detailed structural information is crucial for understanding the supramolecular chemistry and material properties of these compounds.

X-ray powder diffraction (XRPD) is a related technique used for the characterization of polycrystalline materials, which can be used for phase identification and to assess sample purity. mdpi.com

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The positions of all atoms within the unit cell. |

| Bond Lengths and Angles | Precise measurements of the molecular geometry. |

This table outlines the key structural information obtained from single-crystal X-ray diffraction.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. rsc.orgekb.eg DFT calculations can provide valuable insights that complement experimental data and help in the interpretation of spectroscopic results.

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Predict vibrational frequencies: Calculate the theoretical Raman and infrared spectra, which can aid in the assignment of experimental vibrational bands. researchgate.net

Simulate electronic spectra: Predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions.

Analyze the frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and the energy of the lowest electronic transition. researchgate.net

Calculate molecular electrostatic potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich and electron-poor regions, which is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Studies on related systems have utilized DFT calculations to understand reaction mechanisms and interpret spectroscopic data. unisa.it For instance, DFT has been used to investigate transformations at metal complexes involving ligands with similar structural motifs. rsc.org The choice of the functional and basis set is critical for obtaining accurate results in DFT calculations. researchgate.net

| Computational Parameter | Significance |

| Optimized Geometry | Provides the lowest energy conformation of the molecule. |

| HOMO Energy | Related to the electron-donating ability of the molecule. |

| LUMO Energy | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and electronic transition energies. |

| Calculated Vibrational Frequencies | Aids in the interpretation of experimental Raman and IR spectra. researchgate.net |

This table summarizes key parameters derived from DFT calculations and their significance.

Semi-Empirical Methods (e.g., AM1, PM6) for Conformational Analysis

The conformational landscape of flexible molecules like this compound is critical to understanding its physical properties and how it interacts with other molecules. The flexibility arises from the rotation around the single bonds within the two butoxy side chains. Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 6 (PM6), provide a computationally efficient means to explore this landscape. mdpi.comrsc.orgresearchgate.net These methods are based on quantum mechanics but use parameters derived from experimental data to simplify calculations, making them suitable for scanning the potential energy surface (PES) of larger molecules. uni-muenchen.defaccts.de

The conformational analysis of this compound primarily involves studying the rotation around two key dihedral angles for each butoxy group:

τ1 (C-C-O-C): The angle defining the orientation of the butoxy chain relative to the naphthalene plane.

τ2 (C-O-C-C): The angle defining the rotation within the butyl chain itself.

A "relaxed potential energy surface scan" is a common technique where these dihedral angles are systematically varied, and for each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. q-chem.comgaussian.com This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them. For this compound, due to the symmetry of the core, several conformations can be energetically equivalent. The butoxy chains can adopt either anti (extended) or gauche (bent) conformations, and they can be oriented symmetrically or asymmetrically with respect to the naphthalene ring.

Molecular simulations for complex systems containing this compound units have been performed using AM1 and PM6 level theory to understand their conformational behavior. rsc.org The results of such a scan allow for the construction of a conformational energy map, revealing the low-energy shapes the molecule is likely to adopt in different environments.

| Dihedral Angle τ1 (C-C-O-C) (°) | Dihedral Angle τ2 (C-O-C-C) (°) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|---|

| 180 | 180 | 0.00 | Global Minimum (anti-anti) |

| 180 | 60 | 0.85 | Local Minimum (anti-gauche) |

| 90 | 180 | 2.50 | Transition State |

| 90 | 60 | 3.10 | Higher Energy Conformer |

| 0 | 180 | 5.50 | Steric Maximum |

Prediction of Spectroscopic Properties from First Principles

First-principles, or ab initio, calculations solve the Schrödinger equation with minimal experimental input, providing a powerful tool for predicting spectroscopic properties. gaussian.com Methods based on Density Functional Theory (DFT) are particularly common for their balance of accuracy and computational cost. sci-hub.se These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry for structural elucidation. uobasrah.edu.iq The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for calculating the magnetic shielding tensors of nuclei, from which chemical shifts (δ) are derived. d-nb.info The accuracy of these predictions can be high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when conformational isomers are properly considered. d-nb.info The chemical shifts are typically calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). libretexts.org For this compound, calculations would confirm the number of unique carbon and proton environments and predict their specific chemical shifts, which would differ from those of analogs like 2,6-dimethoxynaphthalene (B181337) due to the different electronic and steric effects of the butoxy chains. nih.gov

| Carbon Atom | Experimental δ (ppm) for 2,6-Dimethoxynaphthalene nih.gov | Predicted δ (ppm) for this compound (Illustrative) |

|---|---|---|

| C2, C6 (C-O) | 157.6 | 157.8 |

| C4a, C8a (bridgehead) | 129.5 | 129.7 |

| C1, C5 | 119.1 | 119.3 |

| C3, C7 | 105.7 | 106.0 |

| O-CH₂ (butoxy) | N/A | 68.2 |

| O-CH₂-CH₂ (butoxy) | N/A | 31.5 |

| -CH₂-CH₂ (butoxy) | N/A | 19.4 |

| -CH₃ (butoxy) | N/A | 14.0 |

UV-Visible Spectroscopy

The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.dersc.org This method calculates the energies of vertical electronic excitations from the ground state to various excited states. gaussian.com For each transition, TD-DFT provides the excitation energy (which corresponds to the absorption wavelength, λ_max) and the oscillator strength (f), which is related to the intensity of the absorption band. gaussian.com For this compound, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions associated with the naphthalene chromophore.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 328 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 295 | 0.60 | HOMO-1 → LUMO |

| S₀ → S₃ | 275 | 0.85 | HOMO → LUMO+1 |

Vibrational (Infrared) Spectroscopy

First-principles calculations are also used to predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. After optimizing the molecular geometry to an energy minimum, a frequency calculation is performed. researchgate.net The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are commonly multiplied by an empirical scaling factor (typically between 0.95 and 1.0) to improve agreement with experimental data. researchgate.netnist.gov These calculations can aid in the assignment of complex experimental IR spectra by identifying the specific atomic motions (e.g., stretching, bending) associated with each vibrational mode.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Harmonic) | Scaled Frequency (cm⁻¹) (Illustrative) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | 3180 | 3053 | 3100-3000 |

| Aliphatic C-H Stretch | 3055 | 2933 | 3000-2850 |

| Aromatic C=C Stretch | 1655 | 1589 | 1625-1575 |

| Asymmetric C-O-C Stretch | 1295 | 1243 | 1275-1200 |

| Symmetric C-O-C Stretch | 1080 | 1037 | 1075-1020 |

Applications in Organic Electronic Materials Based on 2,6 Dibutoxynaphthalene Scaffolds

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation electronics, promising applications in flexible displays, sensors, and low-cost integrated circuits. The performance of an OFET is critically dependent on the organic semiconductor layer, where materials based on the 2,6-Dibutoxynaphthalene scaffold show potential as active components.

The design of high-performance organic semiconductors based on naphthalene (B1677914) revolves around several key principles. The naphthalene unit itself provides a rigid, planar π-conjugated core that is essential for facilitating intermolecular charge transport. The choice of substituents and their placement on this core are critical for tuning the material's properties.

Functionalization at the 2- and 6-positions is a common strategy as it extends the conjugation along the long axis of the molecule, which can promote favorable intermolecular electronic coupling. nih.gov The "building-blocks approach," where different functional units are attached to a core like 2,6-dibromonaphthalene (B1584627), is an effective way to create new materials with tailored properties. nih.gov The introduction of alkoxy chains, such as in this compound, serves two primary purposes. First, the butyl chains enhance solubility in common organic solvents, making the material compatible with low-cost, large-area solution-processing techniques like spin-coating or printing. researchgate.net Second, the electron-donating oxygen atoms raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the material more suitable for p-type (hole) transport.

In molecular solids like those formed by this compound, charge transport is typically governed by a hopping mechanism. nsf.gov This process involves charge carriers (holes, in this p-type material) jumping between adjacent molecules in the solid state. The efficiency of this hopping is highly dependent on the spatial arrangement and electronic coupling between these molecules. Strong π-π stacking, where the aromatic cores of neighboring molecules overlap, is crucial for effective charge transport.

The flexible dibutoxy side chains play a critical role in dictating the solid-state packing. Studies on related naphthalene diimide (NDI) systems have shown that the length of alkyl side chains presents a trade-off: shorter chains can allow for more favorable lateral stacking, while longer chains can lead to higher quality thin films with larger crystalline domains. monash.eduresearchgate.net For this compound, the butyl chains must be of an optimal length and conformation to induce a packing motif that maximizes π-orbital overlap without introducing excessive disorder, which would create traps and hinder charge movement.

The performance of an OFET is quantified by several key parameters: the field-effect mobility (μ), which measures how quickly charge carriers move through the material; the on/off current ratio (Ion/Ioff), which indicates the device's switching capability; and the threshold voltage (Vth), the gate voltage required to turn the transistor on. rsc.org

While specific experimental data for OFETs based on this compound are not extensively reported, the performance of related 2,6-disubstituted naphthalene and anthracene (B1667546) derivatives can provide benchmarks. For instance, OFETs using 2,6-diphenylanthracene (B1340685) have been fabricated, demonstrating its potential as a p-type semiconductor. rsc.orgglobethesis.com Given the electron-donating nature of the alkoxy groups, materials derived from the this compound scaffold are expected to function as p-type semiconductors, facilitating hole transport. The ultimate performance would be highly sensitive to the thin-film processing conditions, which control the molecular ordering and crystallinity of the active layer.

Below is a table of representative performance characteristics for a hypothetical OFET based on a solution-processed, p-type small molecule semiconductor similar to what might be expected from a this compound derivative.

| Parameter | Typical Value Range | Description |

|---|---|---|

| Hole Mobility (μ) | 10-3 - 10-1 cm2 V-1 s-1 | Measures the velocity of charge carriers in the presence of an electric field. |

| On/Off Ratio (Ion/Ioff) | > 105 | The ratio of the current when the transistor is 'on' to the current when it is 'off'. |

| Threshold Voltage (Vth) | -10 V to -30 V | The gate voltage at which the transistor begins to conduct. |

| Processing Method | Solution-Coating | Deposition from a solution, enabled by solubilizing side chains. |

Ambipolar semiconductors, which can transport both holes and electrons, are highly desirable for fabricating complex circuits like complementary inverters with simplified device architectures. nih.gov For a single organic material to exhibit ambipolar behavior, it must have HOMO and LUMO energy levels that allow for the injection of both types of charge carriers from the electrodes. ossila.comumich.edu

The this compound molecule, with its electron-rich alkoxy groups, is inherently a p-type material. Achieving intrinsic ambipolar transport in a single-component device would likely require significant modification of the molecular structure, for example, by attaching strong electron-withdrawing groups to the naphthalene core to lower the LUMO energy level and facilitate electron injection.

A more common and straightforward approach to achieve ambipolar behavior with a p-type naphthalene derivative is to construct a two-component bilayer heterojunction device. nih.gov In this architecture, a layer of the p-type material is combined with a layer of a known n-type semiconductor. For example, ambipolar OFETs have been successfully fabricated by layering a p-type naphthalene derivative with n-type copper hexadecafluorophthalocyanine (F16CuPc). nih.gov In such a device, holes are transported through the naphthalene derivative layer, while electrons are transported through the F16CuPc layer, resulting in ambipolar operation with hole and electron mobilities reaching up to 10-2 cm2 V-1 s-1. nih.gov

For solution-processable semiconductors like this compound, the fabrication conditions are paramount in determining the final device performance and reproducibility. The solubilizing butyl chains allow the material to be deposited from solution via methods such as spin-coating, drop-casting, or blade-coating. rsc.org However, the transition from a disordered state in solution to a highly ordered solid-state thin film is a complex process influenced by multiple parameters.

The choice of solvent, solution concentration, and deposition speed all affect the rate of solvent evaporation and the time available for molecular self-organization. nih.gov Furthermore, post-deposition treatments, particularly thermal annealing, are often crucial. researchgate.net Annealing the thin film at an optimal temperature can provide the thermal energy needed to improve molecular packing, increase the size of crystalline domains, and reduce defects at grain boundaries, all of which lead to enhanced charge carrier mobility. nih.gov However, annealing at excessively high temperatures can lead to film dewetting or other morphological degradations, which would be detrimental to performance. Therefore, careful optimization of these processing conditions is essential to achieve high-performance and reproducible OFETs.

Emerging Roles in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

Beyond transistors, the tunable electronic properties of this compound derivatives suggest potential roles in other organic electronic devices, such as solar cells and light-emitting diodes, although these applications are less explored.

In the context of organic photovoltaics (OPVs), the most common device structure is the bulk heterojunction, which features an intimate blend of an electron-donor and an electron-acceptor material. umich.edu The electron-rich nature of the 2,6-dialkoxynaphthalene core makes it a candidate for the electron-donor component. umich.edu For successful application, its HOMO level must be appropriately aligned with the LUMO level of a suitable acceptor material to facilitate efficient charge separation at the donor-acceptor interface. Additionally, the material must absorb light strongly in the visible region of the solar spectrum.

For organic light-emitting diodes (OLEDs), materials based on the naphthalene scaffold have been investigated for use in either the charge-transporting or the emissive layers. rsc.org The utility of a this compound derivative in an OLED would depend on its photoluminescent properties, specifically its fluorescence quantum yield and emission color. If it is a highly efficient emitter, it could be used as a dopant or the primary component in the emissive layer. Alternatively, if it possesses good charge-transporting properties and suitable energy levels, it could serve as a hole-transporting layer to facilitate charge injection and transport to the emissive zone of the device.

Role in Liquid Crystalline Systems and Display Technologies

Naphthalene (B1677914) Derivatives as Mesogenic Cores in Liquid Crystals

The fundamental building block of a liquid crystal molecule, the mesogenic core, is typically composed of rigid, aromatic rings. The shape and rigidity of this core are critical in promoting the anisotropic alignment of molecules that defines the liquid crystalline state. Naphthalene, a bicyclic aromatic hydrocarbon, offers a greater length-to-breadth ratio compared to a single benzene ring, a desirable characteristic for achieving stable mesophases.

The 2,6-disubstitution pattern of the naphthalene core is particularly advantageous for creating calamitic (rod-shaped) liquid crystals. This substitution pattern results in a linear molecular geometry, which facilitates the parallel alignment necessary for the formation of nematic and smectic phases. The incorporation of flexible terminal chains, such as alkoxy groups, at the 2 and 6 positions further influences the mesomorphic properties by modulating intermolecular interactions and affecting the melting and clearing points of the liquid crystal. Research into various 2,6-dialkoxynaphthalene derivatives has demonstrated their capacity to form stable thermotropic liquid crystalline phases.

Design and Synthesis of Liquid Crystalline Polymers (LCPs) Incorporating Naphthylene Units

Liquid Crystalline Polymers (LCPs) combine the properties of polymers with the anisotropic nature of liquid crystals. The incorporation of mesogenic units, such as those derived from 2,6-dibutoxynaphthalene, into a polymer backbone can lead to materials with exceptional thermal stability, mechanical strength, and chemical resistance. These LCPs can be classified as main-chain LCPs, where the mesogenic units are part of the polymer backbone, or side-chain LCPs, where the mesogens are attached as pendant groups.

The synthesis of LCPs containing the 2,6-naphthalene unit often involves polycondensation reactions. For instance, 2,6-dihydroxynaphthalene (B47133), a potential precursor to this compound, can be used as a monomer in the synthesis of polyesters and polyethers. The dibutoxy groups in this compound would serve as flexible spacers or as part of the mesogenic unit, influencing the polymer's solubility, processability, and liquid crystalline behavior. The flexibility of the butoxy chains can lower the transition temperatures of the resulting LCPs compared to those with shorter or no alkyl chains.

While specific research detailing the synthesis of LCPs from this compound is not extensively documented, the general principles of LCP synthesis suggest that it could be incorporated into polyester or polyether backbones through reactions of a diol derivative of the naphthalene core with appropriate diacid chlorides or activated dihalides.

Electro-Optical Response and Anisotropy in Dibutoxynaphthalene-Derived Liquid Crystals

The performance of liquid crystals in display applications is largely determined by their electro-optical response and anisotropic properties. Key parameters include dielectric anisotropy (Δε) and optical anisotropy, or birefringence (Δn). The magnitude and sign of Δε determine how the liquid crystal molecules align in an electric field, while Δn is crucial for the phase shift of light passing through the liquid crystal layer.

While specific electro-optical data for liquid crystals derived solely from this compound is limited in publicly available literature, studies on analogous 2,6-disubstituted naphthalene derivatives suggest that they can be engineered to exhibit a positive dielectric anisotropy, which is essential for the operation of conventional twisted nematic (TN) and in-plane switching (IPS) liquid crystal displays.

Structure-Mesophase Relationship Studies and Phase Transition Behavior

The relationship between the molecular structure of a compound and its liquid crystalline behavior is a central theme in liquid crystal research. For derivatives of this compound, several structural factors influence the type of mesophase formed and the transition temperatures between them.

The length of the terminal alkoxy chains plays a critical role. In the homologous series of 2,6-dialkoxynaphthalenes, increasing the chain length generally leads to a decrease in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). Furthermore, longer chains tend to promote the formation of more ordered smectic phases over the nematic phase due to increased van der Waals interactions between the aliphatic chains. The butoxy groups in this compound provide a degree of flexibility that can lower the melting point and broaden the temperature range of the mesophase.

Below is a hypothetical data table illustrating the kind of phase transition information that would be obtained for a liquid crystal series incorporating a this compound core.

| Compound | R | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| 1 | -CN | Cr → N | 110 | 15.2 |

| N → I | 185 | 0.8 | ||

| 2 | -OCH₃ | Cr → SmA | 95 | 18.5 |

| SmA → N | 130 | 2.1 | ||

| N → I | 160 | 0.7 | ||

| 3 | -F | Cr → N | 105 | 14.8 |

| N → I | 175 | 0.9 |

Note: This table is illustrative and does not represent experimentally verified data for this compound derivatives.

Polymerization and Polymeric Material Design Utilizing 2,6 Dibutoxynaphthalene

Oxidative Coupling Polymerization for Naphthylene-Based Polymers

Oxidative coupling polymerization is a key method for synthesizing polymers based on naphthylene units. This process typically involves the polymerization of dihydroxynaphthalene monomers, which can then be chemically modified to yield the desired dibutoxy-substituted polymer.

The synthesis of Poly(2,6-dibutoxy-1,5-naphthylene) (PDBN) is achieved through a two-step process. First, its precursor, poly(2,6-dihydroxy-1,5-naphthylene) (PDHN), is synthesized via the oxidative coupling polymerization of 2,6-dihydroxynaphthalene (B47133) (2,6-DHN). This polymerization can be conducted in basic water, where the choice of base is critical to the outcome. While alkaline metal bases can promote side reactions, certain primary amines have been shown to produce PDHN without significant formation of unwanted quinone or ether units.

Following the synthesis of PDHN, the polymer is converted to PDBN. This conversion is performed to improve the polymer's solubility, which is a crucial factor for its processing and characterization. The butoxy groups enhance solubility in common organic solvents, making PDBN more tractable than its hydroxyl precursor.

Control over the polymer's architecture is essential for tailoring its final properties. In the oxidative coupling polymerization of 2,6-DHN, the linkage is predominantly directed to the 1,5-positions, leading to a regiocontrolled polymer structure. This regular, linear architecture is crucial for achieving desirable material properties.

The molecular weight of the resulting polymer can be significant. For instance, using a specific catalyst in 2-methoxyethanol, the polymerization of 2,6-DHN has yielded PDHN with a number average molecular weight (Mn) of 52,000. While achieving high molecular weights is well-documented, the fine control over molecular weight distribution often depends on carefully managing reaction conditions such as monomer concentration, catalyst choice, and reaction time.

Incorporation of 2,6-Dibutoxynaphthalene into Advanced Polymer Backbones

The unique properties of the 2,6-disubstituted naphthalene (B1677914) unit can be imparted to other polymer systems by incorporating it as a comonomer. This strategy allows for the creation of advanced copolymers with tailored characteristics.

One notable example is the oxidative coupling copolymerization of 2,6-dihydroxynaphthalene with 2,6-dimethylphenol (B121312) (DMP). This reaction, typically carried out with a copper catalyst, efficiently produces copolymers. The resulting poly(phenylene oxide) derivatives containing hydroxyl-functionalized naphthylene units can be further modified, for instance, into polymers containing ester or urethane (B1682113) groups, which alters their solubility and other properties compared to the homopolymer of DMP. cnpereading.com

Furthermore, derivatives of 2,6-dihydroxynaphthalene have been used to create other classes of high-performance polymers. For example, 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON), a diamine monomer derived from 2,6-dihydroxynaphthalene, can be reacted with various aromatic tetracarboxylic dianhydrides. This two-stage process yields a series of new aromatic polyimides containing bis(phenoxy)naphthalene units in the backbone. researchgate.net These polyimides are known for their excellent thermal stability and mechanical properties. researchgate.net

Advanced Polymerization Techniques (e.g., Reaction-Induced Phase Separation)

Reaction-induced phase separation (RIPS) is an advanced technique used to create multiphase morphologies in polymer blends, often to enhance material toughness without significantly compromising other properties like thermal stability. mdpi.com The process begins with a homogeneous solution of monomers or prepolymers which then phase-separates as the polymerization reaction proceeds and the molecular weight of one component increases, leading to a change in the thermodynamics of the blend. cnpereading.commdpi.com

This technique is widely applied in thermosetting resin systems, such as epoxy blends, to create finely dispersed rubbery or thermoplastic domains within the crosslinked matrix. mdpi.com For instance, in naphthalene-containing epoxy resin systems, phase separation can occur during the curing process as the epoxy's molecular weight grows, causing naphthalene to be released into a separate dispersed phase. nih.gov While RIPS is a powerful tool for developing structured polymer materials, its specific application to systems based on poly(2,6-dibutoxy-1,5-naphthylene) is not extensively detailed in the reviewed literature. However, the principles of RIPS could theoretically be applied to blends containing PDBN or its precursors to generate novel multiphase materials.

Material Properties of Dibutoxynaphthalene-Derived Polymers (e.g., Refractive Indices, Dielectric Constants)

Polymers derived from this compound exhibit interesting optical and electrical properties owing to the presence of the naphthalene ring. The high polarizability of the aromatic structure contributes to a relatively high refractive index, while the hydrocarbon nature of the butoxy side chains can help to lower the dielectric constant.

Films made from Poly(2,6-dibutoxy-1,5-naphthylene) (PDBN) have been characterized to determine these key properties. The material demonstrates a combination of a high refractive index and a low dielectric constant, which are desirable characteristics for applications in optical and electronic materials, such as interlayer dielectrics or encapsulation layers.

Below is an interactive data table summarizing the reported properties for a PDBN film.

| Material | Property | Value |

|---|---|---|

| Poly(2,6-dibutoxy-1,5-naphthylene) (PDBN) Film | Average Refractive Index (nAV) | 1.5815 |

| Estimated Dielectric Constant (ε) | 2.75 |

Supramolecular Architectures and Molecular Recognition Properties

Design and Synthesis of Naphthol-Based Macrocyclic Receptors

The design of macrocyclic receptors incorporating the 2,6-dibutoxynaphthalene unit is a strategic area of supramolecular chemistry, aiming to create hosts with well-defined cavities and specific recognition properties. These macrocycles are often synthesized through condensation reactions, where dialkoxynaphthalene derivatives are reacted with suitable linkers.

One notable example involves the synthesis of tetralactam macrocycles. In these structures, this compound units act as rigid, electron-rich side walls, while amide-containing linkers, such as isophthalamide (B1672271) or 2,6-pyridine dicarboxamide, provide the hydrogen-bonding sites necessary for guest recognition. The synthesis typically involves the reaction of a diamine-functionalized this compound derivative with a diacyl chloride linker under high-dilution conditions to favor intramolecular cyclization over polymerization. The choice of linker is crucial as it influences the size and shape of the macrocyclic cavity and, consequently, its binding capabilities. For instance, a macrocycle with an isophthalamide linker was found to be an effective receptor, whereas one with a 2,6-pyridine dicarboxamide linker was not, due to the latter's shrunken cavity caused by intramolecular hydrogen bonds.

Another class of naphthol-based macrocycles includes oxatub[n]arenes and prism[n]arenes, which are synthesized from 2,6-dihydroxynaphthalene (B47133) or its alkoxy derivatives. While the direct condensation of this compound with paraformaldehyde has presented challenges, leading to oligomers rather than well-defined macrocycles, the use of 2,6-dimethoxynaphthalene (B181337) has been successful in producing prism[n]arenes. These syntheses highlight the subtle balance of reaction conditions and starting material selection required to achieve high yields of the desired macrocyclic product. The resulting macrocycles possess deep, π-electron-rich cavities, making them suitable for recognizing a variety of guest molecules.

The rationale behind using 2,6-disubstituted naphthalenes lies in their C2 symmetry, which can lead to the formation of more symmetrical and well-defined macrocyclic structures compared to less symmetrical naphthol isomers. The extended aromatic surface of the naphthalene (B1677914) unit also contributes to the formation of larger and deeper cavities, enhancing the potential for host-guest interactions.

| Receptor Type | Key Synthetic Precursors | Linker Type | Resulting Macrocycle |

| Tetralactam Macrocycle | Diamino-2,6-dibutoxynaphthalene, Isophthaloyl dichloride | Isophthalamide | Macrocycle with an open cavity |

| Tetralactam Macrocycle | Diamino-2,6-dibutoxynaphthalene, 2,6-Pyridinedicarbonyl dichloride | 2,6-Pyridine dicarboxamide | Macrocycle with a shrunken cavity |

| Prism[n]arenes | 2,6-Dimethoxynaphthalene, Paraformaldehyde | Methylene (B1212753) bridges | Symmetrical macrocyclic arenes |

Molecular Recognition Phenomena in Dibutoxynaphthalene-Containing Macrocycles

Macrocycles containing the this compound moiety exhibit fascinating molecular recognition properties, driven by a combination of non-covalent interactions. The electron-rich naphthalene panels can engage in π-π stacking and C-H···π interactions with suitable guest molecules, while the strategically placed functional groups in the linkers, such as amide N-H groups, provide sites for hydrogen bonding.

A tetralactam macrocycle based on this compound has demonstrated high selectivity for the recognition of phenazine (B1670421), a planar, N-heterocyclic aromatic compound. nih.gov This selectivity is attributed to a perfect complementarity in the electrostatic potential surfaces of the host and guest. The amide N-H groups of the macrocycle form strong hydrogen bonds with the nitrogen atoms of phenazine, while the planar structure of phenazine allows for optimal π-π stacking with the naphthalene walls of the host. In contrast, the macrocycle shows no binding affinity for structurally similar molecules like dibenzo-1,4-dioxin, which lacks the hydrogen bond accepting nitrogen atoms. nih.gov This high degree of selectivity underscores the importance of preorganization and electronic complementarity in molecular recognition.

Furthermore, the binding event can often be monitored by changes in the spectroscopic properties of the macrocycle, such as fluorescence. The inherent fluorescence of the naphthalene unit can be quenched or enhanced upon guest binding, providing a mechanism for the development of fluorescent sensors. For example, the fluorescence of a this compound-based macrocycle is responsive to the presence of phenazine, suggesting its potential application in the detection of this environmentally and biologically relevant molecule. nih.gov

| Host Macrocycle | Guest Molecule | Primary Driving Interactions | Selectivity |

| This compound-based Tetralactam | Phenazine | Hydrogen bonding, π-π stacking | High |

| This compound-based Tetralactam | Dibenzo-1,4-dioxin | - | No binding |

Host-Guest Chemistry and Complexation Studies

The host-guest chemistry of macrocycles incorporating this compound is a rich field of study, with complexation driven by a variety of intermolecular forces. The binding affinities of these hosts for different guests can be quantified using techniques such as Nuclear Magnetic Resonance (NMR) titration, which allows for the determination of association constants (Ka).

For instance, a tetralactam macrocycle with 2,3-dibutoxynaphthalene sidewalls has been shown to bind square-planar chloride coordination complexes of gold(III), platinum(II), and palladium(II) in nonpolar solvents. rsc.org The primary driving forces for this complexation are hydrogen bonds between the amide N-H groups of the host and the chloride ligands of the metal complexes, as well as electrostatic interactions between the electron-rich naphthalene walls and the metal center. rsc.org The conformational flexibility of the macrocycle is thought to contribute to its ability to bind a range of metal complexes with similar affinities. rsc.org

In another study, the crystal structure of a 2,3-dibutoxynaphthalene-based tetralactam macrocycle revealed the inclusion of two acetonitrile (B52724) molecules within its cavity. mdpi.com The guest molecules were held in place by N-H···N hydrogen bonds with the amide groups and C-H···π interactions between the methyl groups of acetonitrile and the naphthalene panels of the host. mdpi.com This observation provides direct evidence for the types of interactions that govern guest binding in these systems.

| Host Macrocycle | Guest Molecule(s) | Key Interactions | Association Constant (Ka) |

| 2,3-Dibutoxynaphthalene-based Tetralactam | AuCl4⁻, PtCl4²⁻, PdCl4²⁻ | Hydrogen bonding, Electrostatic interactions | Not specified |

| 2,3-Dibutoxynaphthalene-based Tetralactam | Acetonitrile | N-H···N hydrogen bonds, C-H···π interactions | Not specified |

Self-Assembly and Nanostructure Formation from Dibutoxynaphthalene Motifs

The this compound unit can also serve as a building block for the construction of ordered nanostructures through self-assembly processes. The propensity of the naphthalene core to engage in π-π stacking interactions, combined with the influence of the flexible butoxy chains on solubility and packing, can lead to the formation of a variety of supramolecular architectures.

Research on isomeric dioxynaphthalene (DNP) bridged bifunctional ureidopyrimidinone (UPy) monomers has shown that the substitution pattern on the naphthalene core has a dramatic effect on the self-assembly behavior. rsc.org A monomer with a 2,6-disubstituted DNP motif was found to form highly viscous supramolecular polymers in concentrated solutions, driven by the combination of UPy dimerization and π-π stacking of the naphthalene units. rsc.org In contrast, a 1,5-disubstituted isomer self-assembled into discrete, stable cyclic monomers that precipitated from solution as crystals. rsc.org This highlights the critical role of the substitution geometry in directing the pathway of self-assembly.

While direct studies on the self-assembly of this compound itself are limited, the principles governing the aggregation of related 2,6-disubstituted naphthalenes provide valuable insights. For example, the crystal structure of 2,6-dimethylnaphthalene (B47086) reveals a herringbone stacking pattern, leading to the formation of loosely bound layers. The introduction of functional groups capable of forming stronger directional interactions, such as hydrogen bonds, can lead to more complex and robust self-assembled structures.

The interplay of π-π stacking, van der Waals interactions between the alkyl chains, and potentially other weak interactions like C-H···π bonds, can be harnessed to create a range of nanostructures, from one-dimensional fibers and wires to two-dimensional sheets and more complex three-dimensional networks. The specific morphology of the resulting nanostructure is dependent on factors such as solvent, temperature, and the concentration of the building blocks.

| Molecule/Motif | Self-Assembly Behavior | Resulting Nanostructure | Key Driving Interactions |

| 2,6-Dioxynaphthalene-bridged UPy monomer | Supramolecular polymerization | Viscous polymer solution | UPy dimerization, π-π stacking |

| 1,5-Dioxynaphthalene-bridged UPy monomer | Cyclization | Crystalline cyclic monomers | Intramolecular interactions |

| 2,6-Dimethylnaphthalene | Herringbone stacking | Layered crystal structure | π-π stacking, van der Waals forces |

Theoretical and Mechanistic Investigations of 2,6 Dibutoxynaphthalene Reactivity and Properties

Reaction Pathway Analysis and Mechanistic Elucidation using Quantum Chemical Methods